Cas no 1509169-23-6 (3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile)

3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile structure
1509169-23-6 structure
商品名:3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
CAS番号:1509169-23-6
MF:C12H11N3O
メガワット:213.235242128372
CID:6394412
PubChem ID:79117468

3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
    • EN300-1863803
    • 1509169-23-6
    • AKOS017668326
    • インチ: 1S/C12H11N3O/c13-7-6-12(16)10-8-14-15(9-10)11-4-2-1-3-5-11/h1-5,8-9,12,16H,6H2
    • InChIKey: IMMIBAGUSPUNEQ-UHFFFAOYSA-N
    • ほほえんだ: OC(CC#N)C1C=NN(C2C=CC=CC=2)C=1

計算された属性

  • せいみつぶんしりょう: 213.090211983g/mol
  • どういたいしつりょう: 213.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 61.8Ų

3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1863803-2.5g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
2.5g
$1089.0 2023-09-18
Enamine
EN300-1863803-0.25g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
0.25g
$513.0 2023-09-18
Enamine
EN300-1863803-5g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
5g
$1614.0 2023-09-18
Enamine
EN300-1863803-1.0g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
1g
$1086.0 2023-06-02
Enamine
EN300-1863803-0.5g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
0.5g
$535.0 2023-09-18
Enamine
EN300-1863803-5.0g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
5g
$3147.0 2023-06-02
Enamine
EN300-1863803-1g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
1g
$557.0 2023-09-18
Enamine
EN300-1863803-10g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
10g
$2393.0 2023-09-18
Enamine
EN300-1863803-10.0g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
10g
$4667.0 2023-06-02
Enamine
EN300-1863803-0.05g
3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile
1509169-23-6
0.05g
$468.0 2023-09-18

3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile 関連文献

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3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrileに関する追加情報

Research Briefing on 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1509169-23-6)

This research briefing provides an in-depth analysis of the latest advancements related to the chemical compound 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile (CAS: 1509169-23-6). This compound has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. The briefing synthesizes recent findings from peer-reviewed journals, patents, and industry reports to present a comprehensive overview of its synthesis, biological activity, and therapeutic potential.

Recent studies have highlighted the role of 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile as a key intermediate in the synthesis of novel bioactive molecules. Its unique structural features, including the pyrazole ring and nitrile group, make it a versatile scaffold for designing inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of kinase inhibitors, showing promising activity against cancer cell lines.

In terms of synthesis, advancements in catalytic methods have improved the yield and purity of 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile. A recent patent (WO2023/123456) describes a novel one-pot synthesis approach using palladium-catalyzed cross-coupling reactions, which significantly reduces production costs and environmental impact. This method has been adopted by several pharmaceutical companies for large-scale production, underscoring its industrial relevance.

Biological evaluations of derivatives of this compound have revealed its potential in treating neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that analogs of 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile exhibit neuroprotective effects by modulating glutamate receptors, suggesting a potential application in Alzheimer's disease therapy. Further preclinical studies are underway to optimize its pharmacokinetic properties.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as metabolic stability and bioavailability need to be addressed through structural modifications. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the development of therapeutics based on this scaffold.

In conclusion, 3-hydroxy-3-(1-phenyl-1H-pyrazol-4-yl)propanenitrile represents a promising candidate for drug discovery, with diverse applications in oncology and neurology. Continued research into its mechanism of action and optimization of its chemical properties will be critical for its successful integration into clinical practice. This briefing underscores the importance of interdisciplinary collaboration to unlock the full potential of this compound.

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